

Part 1: Core Compound Identification and CAS Number Status

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Compound of Interest

Compound Name: *Benzo[b]thiophene, 6-bromo-2-chloro-*

CAS No.: 445280-60-4

Cat. No.: B3267243

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A crucial first step in the characterization of any chemical compound is its unique identifier. The Chemical Abstracts Service (CAS) assigns a specific CAS Registry Number (CAS RN®) to every substance reported in the scientific literature.^{[3][4]} A thorough search of public and chemical supplier databases for "6-bromo-2-chlorobenzo[b]thiophene" does not yield a specific CAS number.

Implication: The absence of a dedicated CAS number strongly suggests that 6-bromo-2-chlorobenzo[b]thiophene is a novel or not widely reported compound. Consequently, its physicochemical properties, spectroscopic data, and safety profile have not been formally documented. For researchers who successfully synthesize and characterize this compound, it would be eligible for a new CAS number upon submission to the Chemical Abstracts Service.

^{[5][6]}

Part 2: Predicted Physicochemical and Spectroscopic Profile

While experimental data is unavailable, the properties of 6-bromo-2-chlorobenzo[b]thiophene can be reliably predicted based on the known data of its parent molecule, benzo[b]thiophene, and related halogenated derivatives. The introduction of a bromine atom at the 6-position and a chlorine atom at the 2-position will significantly influence its molecular weight, polarity, and reactivity.

Property	Predicted Value / Characteristic	Rationale and Supporting References
Molecular Formula	C ₈ H ₄ BrClS	Derived from the benzo[b]thiophene core (C ₈ H ₆ S) with the substitution of one hydrogen atom with bromine and another with chlorine.
Molecular Weight	~247.54 g/mol	Calculated based on the atomic weights of Carbon, Hydrogen, Bromine, Chlorine, and Sulfur.
Appearance	Off-white to pale yellow solid	Halogenated aromatic compounds are typically crystalline solids at room temperature.
Melting Point	Elevated compared to benzo[b]thiophene (32 °C)	The presence of two polar halogen atoms will increase intermolecular forces (dipole-dipole interactions), leading to a higher melting point.
Solubility	Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, Diethyl ether), and aromatic solvents (Toluene). Insoluble in water.	Typical for non-polar to moderately polar aromatic compounds.
¹ H NMR	Complex aromatic signals. The protons on the benzene ring will appear as doublets or doublets of doublets, influenced by both bromo- and thio- substitution. The proton at the 3-position will likely be a singlet in the aromatic region.	The precise chemical shifts would require computational modeling or empirical data from closely related structures.

¹³ C NMR	Expect 8 distinct signals in the aromatic region. The carbon atoms directly bonded to the halogens (C-2 and C-6) and sulfur (C-7a, C-3a) will show characteristic shifts.	The electronegativity of the substituents heavily influences the carbon chemical shifts.
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Part 3: Proposed Synthetic Route

The synthesis of di-substituted benzo[b]thiophenes can be approached through various strategies.[7] A highly plausible and efficient method for preparing 6-bromo-2-chlorobenzo[b]thiophene involves a multi-step sequence starting from a commercially available precursor, followed by the construction of the thiophene ring and subsequent halogenation. An electrophilic cyclization of an o-alkynyl thioanisole derivative is a robust method for creating the benzo[b]thiophene core.[8][9]

The proposed workflow is visualized below:



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Caption: Proposed synthetic workflow for 6-bromo-2-chlorobenzo[b]thiophene.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Bromobenzo[b]thiophene (Intermediate)

A more direct route to a key intermediate, 6-bromobenzo[b]thiophene, can be achieved via electrophilic cyclization. This method has been shown to be effective for preparing halogenated benzo[b]thiophenes.[10]

- Preparation of the Alkynyl Thioanisole Precursor: Start with a suitable brominated benzene derivative, for instance, 4-bromo-2-iodothioanisole.

- Sonagashira Coupling: Couple the precursor with a protected acetylene, such as (trimethylsilyl)acetylene, using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine.[8]
- Deprotection: Remove the silyl protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne.
- Electrophilic Cyclization: Treat the resulting o-alkynyl thioanisole with an electrophile such as Iodine (I₂) or N-Iodosuccinimide (NIS). This will induce cyclization to form 3-iodo-6-bromobenzo[b]thiophene.
- Deiodination: The 3-iodo group can be removed via reduction, for example, with a zinc-copper couple or by palladium-catalyzed hydrogenation, to yield 6-bromobenzo[b]thiophene.

Step 2: Chlorination of 6-Bromobenzo[b]thiophene

With the 6-bromo intermediate in hand, the final step is the regioselective introduction of a chlorine atom at the 2-position.

- Metalation: Cool a solution of 6-bromobenzo[b]thiophene in an anhydrous aprotic solvent (e.g., THF or diethyl ether) to a low temperature (e.g., -78 °C) under an inert atmosphere (Argon or Nitrogen).
- Add a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), dropwise. Deprotonation of benzo[b]thiophene occurs preferentially at the 2-position.[11]
- Electrophilic Quench: After stirring for a short period to ensure complete metalation, quench the resulting lithiated species with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane.
- Work-up and Purification: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure 6-bromo-2-chlorobenzo[b]thiophene.

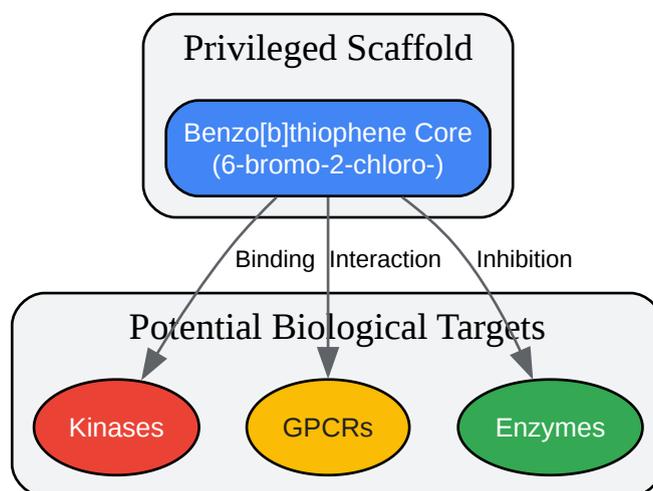
Part 4: Reactivity and Potential for Further Functionalization

The 6-bromo-2-chlorobenzo[b]thiophene molecule possesses two distinct halogen atoms, which opens up a wide range of possibilities for subsequent chemical modifications, primarily through cross-coupling reactions.

- **Suzuki-Miyaura Coupling:** The bromine atom at the 6-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom at the 2-position. This differential reactivity allows for selective functionalization at the C-6 position by reacting with various boronic acids to introduce new aryl or alkyl groups.
- **Buchwald-Hartwig Amination:** Similarly, the C-6 bromine can be converted to an amino group.
- **Functionalization at C-2:** While less reactive, the chlorine at the C-2 position can also participate in cross-coupling reactions under more forcing conditions or with specialized catalyst systems.
- **Metalation:** The remaining proton at the 3-position can be removed with a strong base, allowing for the introduction of other substituents at this position.

Part 5: Potential Applications in Drug Discovery and Materials Science

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry.^[1] Derivatives are found in approved drugs like the osteoporosis treatment Raloxifene and the asthma medication Zileuton.^[12] The introduction of halogen atoms can significantly enhance the pharmacological properties of a molecule by modulating its lipophilicity, metabolic stability, and binding affinity to biological targets.^[13]



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Caption: The role of a privileged scaffold in drug discovery.

- Anticancer Agents: Many halogenated heterocyclic compounds exhibit potent anticancer activity. This new scaffold could be used to develop novel kinase inhibitors or cytotoxic agents.^{[2][14]}
- Antimicrobial Agents: Benzo[b]thiophene derivatives have been explored for their antibacterial and antifungal properties.^{[12][13]} The specific halogenation pattern of 6-bromo-2-chlorobenzo[b]thiophene could lead to compounds with novel mechanisms of action or improved efficacy.
- Organic Electronics: The fused aromatic system of benzo[b]thiophene makes it a candidate for use in organic semiconductors, and the substitution pattern can be used to tune the electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Part 6: Predicted Safety and Handling

As a novel, uncharacterized compound, 6-bromo-2-chlorobenzo[b]thiophene must be handled with extreme care. The following precautions are based on the safety profiles of similar halogenated aromatic sulfur compounds:

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Toxicity: The toxicological properties are unknown. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

Conclusion

While 6-bromo-2-chlorobenzo[b]thiophene remains a novel chemical entity without a registered CAS number, its synthesis is feasible through established synthetic methodologies. This guide provides a robust framework for its preparation, predicts its key physicochemical properties, and outlines its significant potential as a versatile building block in medicinal chemistry and materials science. The differential reactivity of its two halogen atoms offers a strategic advantage for creating diverse libraries of new compounds for screening and development. Researchers venturing into the synthesis of this molecule are positioned to make valuable contributions to these fields.

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